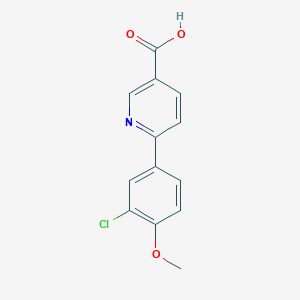
6-(3-Chloro-4-methoxyphenyl)nicotinic acid, 95%
Übersicht
Beschreibung
6-(3-Chloro-4-methoxyphenyl)nicotinic acid (6-Cl-4-MPA) is a small molecule compound with a wide range of applications in scientific research. It has been used in various studies, including those related to biochemical and physiological effects, drug discovery, and drug development. The molecule is a derivative of nicotinic acid, and has a chloro substitution at the 3-position of the phenyl ring. This property makes it an attractive compound for researchers, as it allows for the study of the effects of substitution on the molecule’s properties.
Wissenschaftliche Forschungsanwendungen
6-(3-Chloro-4-methoxyphenyl)nicotinic acid, 95% has a wide range of applications in scientific research. It has been used in studies related to drug discovery and development, as well as in studies related to the biochemical and physiological effects of various compounds. It has also been used in studies related to the mechanism of action of various compounds, and in studies related to the structure-activity relationships of various compounds.
Wirkmechanismus
6-(3-Chloro-4-methoxyphenyl)nicotinic acid, 95% has a number of mechanisms of action. These include inhibition of enzymes involved in glucose metabolism, inhibition of histone acetyltransferase (HAT) activity, and modulation of the activity of certain ion channels. In addition, 6-(3-Chloro-4-methoxyphenyl)nicotinic acid, 95% has been shown to bind to various receptors, including muscarinic, nicotinic, and serotonin receptors.
Biochemical and Physiological Effects
6-(3-Chloro-4-methoxyphenyl)nicotinic acid, 95% has a number of biochemical and physiological effects. It has been shown to increase glucose uptake in the liver, reduce inflammation, and reduce oxidative stress. In addition, 6-(3-Chloro-4-methoxyphenyl)nicotinic acid, 95% has been shown to reduce the risk of coronary heart disease, improve cognitive function, and reduce the risk of certain cancers.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-(3-Chloro-4-methoxyphenyl)nicotinic acid, 95% in lab experiments is its relatively low cost and easy availability. In addition, 6-(3-Chloro-4-methoxyphenyl)nicotinic acid, 95% is relatively stable and can be stored for extended periods of time without significant degradation. However, 6-(3-Chloro-4-methoxyphenyl)nicotinic acid, 95% is a relatively small molecule, and its effects may not be as pronounced as those of larger molecules.
Zukünftige Richtungen
In the future, 6-(3-Chloro-4-methoxyphenyl)nicotinic acid, 95% could be used in studies related to the discovery and development of new drugs. In addition, 6-(3-Chloro-4-methoxyphenyl)nicotinic acid, 95% could be used in studies related to the mechanism of action of various compounds, and in studies related to the structure-activity relationships of various compounds. 6-(3-Chloro-4-methoxyphenyl)nicotinic acid, 95% could also be used in studies related to the biochemical and physiological effects of various compounds, and in studies related to the development of new therapeutic strategies. Finally, 6-(3-Chloro-4-methoxyphenyl)nicotinic acid, 95% could be used in studies related to the development of new drug delivery systems.
Synthesemethoden
6-(3-Chloro-4-methoxyphenyl)nicotinic acid, 95% can be synthesized via a two-step process. The first step involves the reaction of 3-chloro-4-methoxyphenylacetic acid with sodium borohydride in the presence of an aqueous solution of sodium hydroxide. This reaction yields 6-chloro-4-methoxyphenylacetic acid. The second step involves the reaction of 6-chloro-4-methoxyphenylacetic acid with nicotinic acid in the presence of an aqueous solution of sodium hydroxide. This reaction yields 6-chloro-4-methoxyphenylnicotinic acid.
Eigenschaften
IUPAC Name |
6-(3-chloro-4-methoxyphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-18-12-5-3-8(6-10(12)14)11-4-2-9(7-15-11)13(16)17/h2-7H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLGYFHIQQXYKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC=C(C=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680884 | |
| Record name | 6-(3-Chloro-4-methoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Chloro-4-methoxyphenyl)pyridine-3-carboxylic acid | |
CAS RN |
1261995-58-7 | |
| Record name | 3-Pyridinecarboxylic acid, 6-(3-chloro-4-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261995-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(3-Chloro-4-methoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















